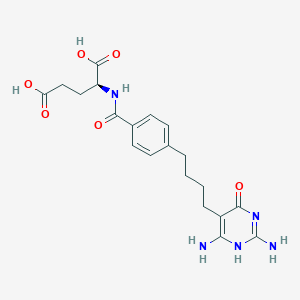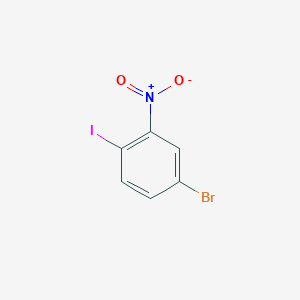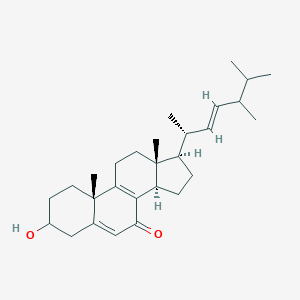
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one, also known as TGR5 agonist, is a steroidal compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TGR5 is a G protein-coupled receptor that is expressed in various tissues, including the liver, intestine, and adipose tissue. TGR5 activation has been shown to have beneficial effects on glucose and lipid metabolism, inflammation, and energy expenditure.
Mechanism of Action
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation leads to the activation of various signaling pathways, including the cAMP-PKA pathway and the MAPK pathway. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to increase the production of glucagon-like peptide-1 (GLP-1) in the intestine, which has been implicated in the regulation of glucose homeostasis and insulin secretion. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure.
Biochemical and Physiological Effects:
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have several biochemical and physiological effects, including the activation of GLP-1 secretion, the modulation of lipid metabolism, and the induction of thermogenesis. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has also been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is their potential therapeutic applications in various diseases. However, one of the limitations of studying 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Future Directions
There are several future directions for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists, including the development of selective agonists and antagonists, the investigation of the effects of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation in various tissues, and the identification of novel signaling pathways involved in 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation. Additionally, the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists in various diseases, including metabolic disorders and inflammatory diseases, warrant further investigation.
In conclusion, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have emerged as promising therapeutic agents for various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists and to develop selective agonists and antagonists for the study of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation.
Synthesis Methods
The synthesis of 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists involves several steps, including the synthesis of the starting material, the introduction of the hydroxyl group at the 3-position, and the modification of the side chain. One of the most commonly used methods for synthesizing 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists is the oxidation of 24-methylcholesterol to form the corresponding ketone, followed by the introduction of the hydroxyl group at the 3-position using a Grignard reagent. The side chain can be modified using various reactions, such as bromination, reduction, and acylation.
Scientific Research Applications
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been studied extensively for their potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one activation has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic steatosis, and increase energy expenditure in animal models. Additionally, 3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one agonists have been shown to have anti-inflammatory effects in adipose tissue and reduce the production of pro-inflammatory cytokines.
properties
CAS RN |
121714-75-8 |
|---|---|
Product Name |
3-Hydroxy-24-methylcholesta-5,8,22-trien-7-one |
Molecular Formula |
C28H42O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H42O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h7-8,16-19,21-23,29H,9-15H2,1-6H3/b8-7+/t18?,19-,21?,22-,23+,27+,28-/m1/s1 |
InChI Key |
UOHNARRKDSHFLD-WNLIGAPNSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C(=O)C=C4[C@@]3(CCC(C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2C(=O)C=C4C3(CCC(C4)O)C)C |
synonyms |
3-hydroxy-24-methylcholesta-5,8,22-trien-7-one HMCTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




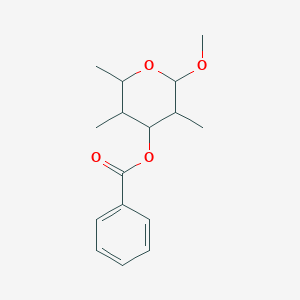

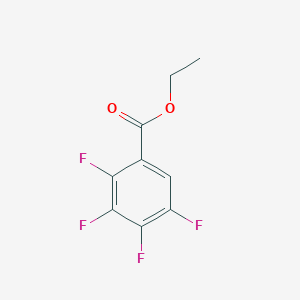
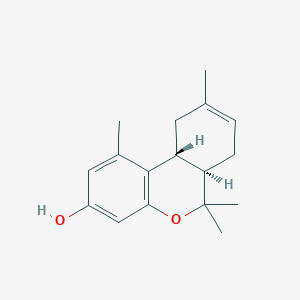
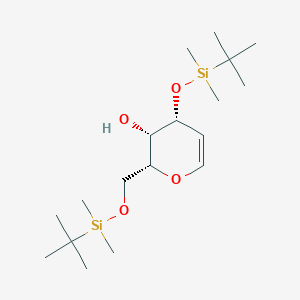
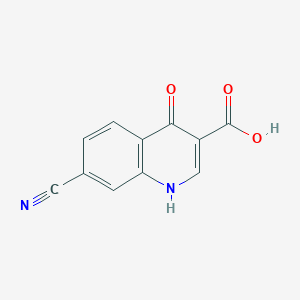


![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
